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molecular formula C17H20O4 B8692381 Buta-1,3-diene;2-methylidenebutanedioic acid;styrene CAS No. 30174-67-5

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene

Cat. No. B8692381
M. Wt: 288.34 g/mol
InChI Key: KMSWLOZDZYOVCM-UHFFFAOYSA-N
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Patent
US05104923

Procedure details

A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 23.94 parts water, 0.8 parts itaconic acid, 0.8 parts of a 10 percent solution of Aerosol A-196 surfactant, and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F. and 0.2 parts sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan, dissolved in styrene, an additional 1.2 parts of 10 percent Aerosol A-196, 0.03 parts Versene 100, and 4 parts MAGME-100 were added over a 6 hour period. The final mixture was heated at 170° F. for 5 hours. The resulting emulsion had a pH value of 2.2 and contained 49.7 percent total solids when it was removed from the reactor. After adjustment to pH 7, it had a total solids content of 49.9 percent and a viscosity of 580 cps. One part of the solution polymer of Example 1 was added as well a varying quantities of oxalic acid. The results are shown in Table 2 below. Each value is the percentage increase of wet tensile strength compared to a control binder which contained no oxalic acid.
[Compound]
Name
final mixture
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Type
reactant
Reaction Step One
[Compound]
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[Compound]
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solution
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Type
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Reaction Step Three
[Compound]
Name
polystyrene
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Reaction Step Three
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Type
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Reaction Step Three
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[Compound]
Name
Sulfole 120 mercaptan
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Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].C1CC(NC2[C:25]3[C:20](=[CH:21][C:22](Cl)=[C:23](Cl)[CH:24]=3)[C:19]([C:28]3C=CN=CC=3)=NN=2)CC1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C=CC=C.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].COC(NC(=O)C=C)C(OC)=O>C=CC1C=CC=CC=1.O>[CH2:1]=[CH:2][CH:4]=[CH2:5].[CH2:28]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3] |f:2.3.4,6.7.8.9.10,14.15.16|

Inputs

Step One
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
total solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
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Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
Name
polystyrene
Quantity
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Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
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Type
reactant
Smiles
C=CC=C
Name
Sulfole 120 mercaptan
Quantity
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Type
reactant
Smiles
Name
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Type
solvent
Smiles
C=CC1=CC=CC=C1
Name
Quantity
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Type
solvent
Smiles
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Name
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C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
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Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
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Type
reactant
Smiles
COC(C(=O)OC)NC(C=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding to a pressure reactor
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was removed from the reactor
ADDITION
Type
ADDITION
Details
One part of the solution polymer of Example 1 was added as well a varying quantities of oxalic acid
TEMPERATURE
Type
TEMPERATURE
Details
increase of wet tensile strength

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C(=C)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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